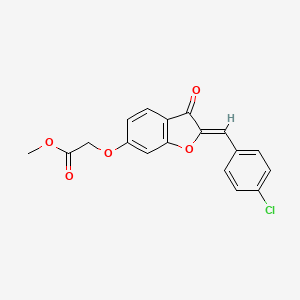
(Z)-methyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-methyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C18H13ClO5 and its molecular weight is 344.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-Methyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a compound of interest due to its potential biological activities. This article reviews existing literature on its synthesis, biological evaluation, and mechanisms of action, focusing on its anticancer, antioxidant, and anti-inflammatory properties.
Synthesis
The synthesis of this compound typically involves the reaction of benzofuran derivatives with chlorobenzaldehyde under acidic or basic conditions. This process yields the target compound through a series of nucleophilic substitutions and condensation reactions.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds related to this compound. For instance:
- Cell Line Studies : The compound has shown promising results against various cancer cell lines. In particular, derivatives containing the benzofuran moiety exhibit significant cytotoxicity against Hep3B liver cancer cells. These derivatives have been reported to reduce alpha-fetoprotein (α-FP) secretion and induce cell cycle arrest in the G2-M phase, suggesting their potential as anticancer agents .
- Mechanism of Action : Research indicates that these compounds may exert their effects through the induction of apoptosis and modulation of signaling pathways involved in cell proliferation and survival .
Antioxidant Activity
The antioxidant properties of this compound have been evaluated using various in vitro assays:
- DPPH Assay : Compounds with similar structures demonstrated significant scavenging activity against DPPH radicals, indicating their potential to mitigate oxidative stress .
- Comparative Analysis : The antioxidant activity was compared with standard antioxidants like Trolox, showing that certain derivatives possess IC50 values that suggest moderate to high efficacy in neutralizing free radicals .
Anti-inflammatory Activity
The anti-inflammatory effects of benzofuran derivatives are also noteworthy:
- In Vivo Studies : Some studies have reported that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX in animal models, suggesting a mechanism that could be beneficial for treating inflammatory conditions .
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against Hep3B cells | |
| Antioxidant | DPPH scavenging activity | |
| Anti-inflammatory | Inhibition of COX and LOX |
Case Studies
- Case Study on Hep3B Cells : A study reported that treatment with a compound similar to this compound resulted in a significant decrease in cell viability and induced apoptosis in Hep3B cells. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
- Antioxidant Evaluation : Another study evaluated a series of benzofuran derivatives for their antioxidant capacity using the DPPH assay. The results indicated that certain modifications to the structure significantly enhanced the scavenging activity, highlighting the importance of structural optimization in developing effective antioxidants .
科学的研究の応用
Chemical Profile
- Molecular Formula : C19H15ClO5
- Molecular Weight : 358.77 g/mol
- CAS Number : 623122-84-9
Anticancer Activity
Research has demonstrated that (Z)-methyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate exhibits potent anticancer properties.
Case Studies
In vitro studies have shown that this compound inhibits the proliferation of K562 (chronic myeloid leukemia) and MCF7 (breast cancer) cell lines. The observed IC50 values indicate a promising potential for further development as an anticancer agent.
Antioxidant Activity
The compound also displays significant antioxidant properties, which are crucial for protecting cells from oxidative stress-related damage.
Experimental Findings
In tests measuring DPPH radical scavenging activity, this compound demonstrated efficacy comparable to that of established antioxidants such as vitamin C. This suggests its potential use in formulations aimed at reducing oxidative stress and preventing related diseases.
Anti-inflammatory Activity
Chronic inflammation is a contributing factor in many diseases, including cancer and neurodegenerative disorders. The compound's anti-inflammatory properties make it a candidate for therapeutic applications.
Research Insights
Studies indicate that this compound can modulate the levels of pro-inflammatory cytokines in cell-based assays. This modulation suggests potential therapeutic applications for conditions characterized by chronic inflammation.
特性
IUPAC Name |
methyl 2-[[(2Z)-2-[(4-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO5/c1-22-17(20)10-23-13-6-7-14-15(9-13)24-16(18(14)21)8-11-2-4-12(19)5-3-11/h2-9H,10H2,1H3/b16-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFLSXQZOCFJHF-PXNMLYILSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Cl)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)Cl)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













